

A Technical Guide to the Downstream Signaling Pathways Modulated by NOC-5

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Compound of Interest		
Compound Name:	NOC-5	
Cat. No.:	B11749727	Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: **NOC-5**, a member of the NONOate class of compounds, serves as a critical tool in biomedical research for its ability to spontaneously release nitric oxide (NO) under physiological conditions. This release initiates a cascade of downstream signaling events, with the canonical pathway involving the activation of soluble guanylyl cyclase (sGC) and subsequent production of cyclic guanosine monophosphate (cGMP). This guide provides an indepth exploration of the primary NO/cGMP/PKG signaling axis and examines the crosstalk with other significant pathways, including the PI3K/Akt and MAPK cascades. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for researchers investigating the multifaceted roles of NO in cellular physiology and pathology.

Introduction to NOC-5

NOC-5 (3-[2-hydroxy-1-(1-methylethyl)-2-nitrosohydrazinyl]-1-propanamine) is a stable nitric oxide (NO)-amine complex that functions as an NO donor.[1] A key advantage of NOCs is their ability to spontaneously release NO under physiological conditions (pH 7.4) without the need for cofactors or enzymatic activity.[1][2] This property allows for the controlled introduction of NO into experimental systems, minimizing the confounding effects of by-products that can interfere with cellular activities.[2] The rate of NO release is dependent on the specific chemical structure of the NONOate.[2]



Quantitative Data Presentation

The utility of **NOC-5** as an NO donor is defined by its physicochemical and kinetic properties. The following table summarizes key quantitative data for **NOC-5**.

Property	Value	Conditions	Source
Molecular Formula	C6H16N4O2	-	[1][2]
Molecular Weight	176.22 g/mol	-	[1][2]
Purity	≥90% (HPLC)	-	[2]
Half-life (t ₁ / ₂) **	93 minutes	PBS (pH 7.4), 22°C	[1]
Half-life (t1/2) **	25 minutes	0.1M PBS (pH 7.4), 37°C	[3]
Solubility	10 mg/mL	PBS (pH 7.2)	[1]
λmax	251 nm	-	[1]

Core Signaling Pathway: The NO/sGC/cGMP/PKG Axis

The primary and most well-characterized downstream signaling pathway affected by **NOC-5** is the nitric oxide-cyclic guanosine monophosphate pathway.[4] This cascade is central to many physiological processes, including vasodilation, neurotransmission, and inhibition of platelet aggregation.[5][6][7]

- NO Release: NOC-5 spontaneously decomposes in aqueous solution at physiological pH to release two molecules of nitric oxide.[2]
- sGC Activation: Being a small, diffusible gas, NO readily crosses cell membranes and binds to the heme moiety of soluble guanylyl cyclase (sGC).[8][9] This binding event causes a conformational change that activates the enzyme.[9]
- cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP)
 to cyclic guanosine monophosphate (cGMP), a key second messenger.[6][9]

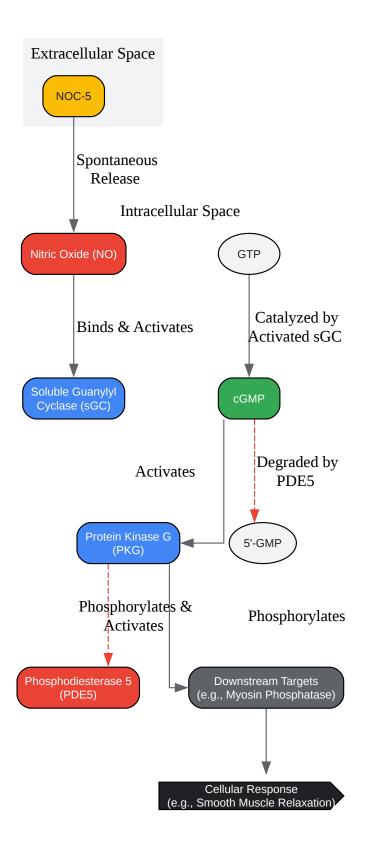




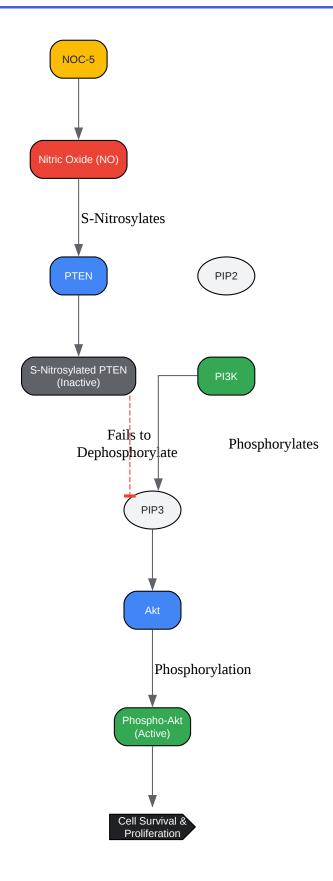


- PKG Activation: cGMP subsequently binds to and activates cGMP-dependent protein kinase (PKG).[6][10]
- Downstream Phosphorylation: Activated PKG phosphorylates a multitude of downstream protein targets on serine and threonine residues, leading to a cellular response.[9] A major outcome is the reduction of intracellular calcium levels, which contributes to smooth muscle relaxation.[4][11]
- Negative Feedback via PDE5: The NO/cGMP signal is tightly regulated. An important negative feedback mechanism involves the cGMP-specific phosphodiesterase type 5 (PDE5).[5][12] PKG can phosphorylate and activate PDE5, which in turn increases the degradation of cGMP to 5'-GMP, thus attenuating the signal.[5][8] This creates a rapid but transient cGMP response.[5]

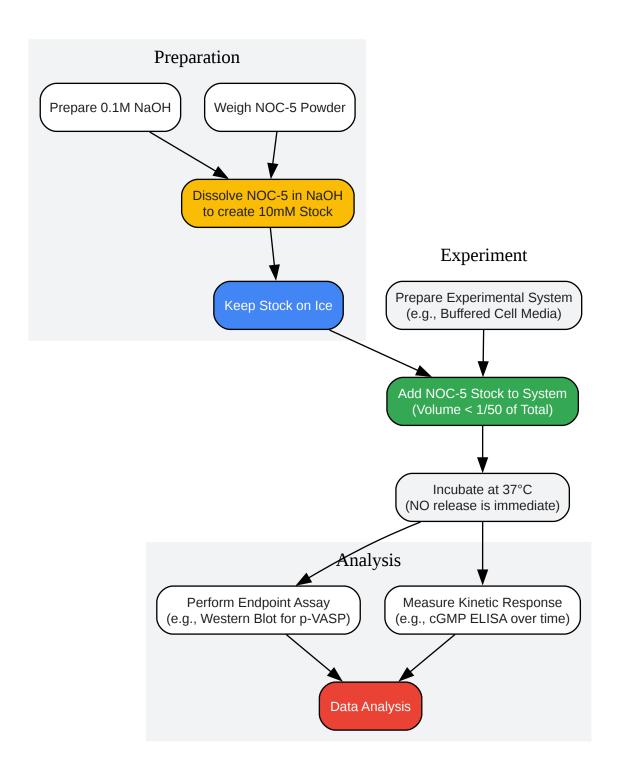












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